Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound with a pyridine ring structure. This compound is characterized by the presence of a bromine atom, a nitro group, and a carboxylate ester group, making it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves multi-step organic reactions. One common method involves the bromination of a pyridine derivative followed by nitration and esterification. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are added sequentially. The process is optimized to maximize yield and minimize by-products. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate is used in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-Bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
- Methyl 5-Bromo-1,6-dihydro-6-oxo-2-pyridinecarboxylate
Uniqueness
Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to the presence of both a nitro group and a bromine atom, which confer distinct reactivity and biological properties. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H7BrN2O5 |
---|---|
Molecular Weight |
291.06 g/mol |
IUPAC Name |
methyl 5-bromo-1-methyl-3-nitro-6-oxopyridine-2-carboxylate |
InChI |
InChI=1S/C8H7BrN2O5/c1-10-6(8(13)16-2)5(11(14)15)3-4(9)7(10)12/h3H,1-2H3 |
InChI Key |
MKUKQPCZDLZNIG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=C(C1=O)Br)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.